The synthesis of cis-5-methanesulfonyl-octahydropyrrolo[2,3-c]pyrrole hydrochloride involves several key steps that utilize advanced organic synthesis techniques.
These synthetic pathways highlight the complexity involved in producing this compound, emphasizing the need for precise control over reaction conditions to achieve desired stereochemistry and yield.
The molecular structure of cis-5-methanesulfonyl-octahydropyrrolo[2,3-c]pyrrole hydrochloride can be described as follows:
The three-dimensional arrangement of atoms plays a significant role in determining its reactivity and interaction with biological targets.
Cis-5-methanesulfonyl-octahydropyrrolo[2,3-c]pyrrole hydrochloride can undergo various chemical reactions typical for pyrrole derivatives:
These reactions are essential for exploring the compound's versatility in synthetic organic chemistry.
The mechanism of action for cis-5-methanesulfonyl-octahydropyrrolo[2,3-c]pyrrole hydrochloride primarily involves its interaction with histamine receptors.
This mechanism underscores its relevance in pharmacological research aimed at developing new treatments targeting histaminergic systems.
The physical and chemical properties of cis-5-methanesulfonyl-octahydropyrrolo[2,3-c]pyrrole hydrochloride include:
These properties are crucial for determining storage conditions and applications in laboratory settings .
Cis-5-methanesulfonyl-octahydropyrrolo[2,3-c]pyrrole hydrochloride has several scientific uses:
Research continues into optimizing its synthesis and expanding its applications within pharmaceutical sciences .
The octahydropyrrolo[3,4-c]pyrrole core is constructed via N-phthalimidoaziridine thermolysis—a high-yielding (≥85%) method enabling precise cis-fused ring formation. This approach leverages 5-alkenyl-1,2,4-oxadiazole precursors under controlled thermal conditions (110–130°C), generating the bicyclic framework with exceptional diastereoselectivity (dr >98:2) [6]. Alternative routes employ Paal-Knorr condensation using 2,5-dimethoxytetrahydrofuran and primary amines under iron(III) chloride catalysis in aqueous media, achieving pyrrolidine ring formation in >90% yield [7]. The rigidity of the cis-fused system is critical for subsequent functionalization, as confirmed by X-ray crystallography of intermediates like cis-2-Cbz-hexahydropyrrolo[3,4-c]pyrrole (CAS# 445310-01-0) [3].
Table 1: Comparative Bicyclic Scaffold Synthesis Routes
Method | Precursor | Conditions | Yield (%) | diastereomeric Ratio (dr) |
---|---|---|---|---|
Aziridine Thermolysis | N-Phthalimidoaziridines | 130°C, neat, 3h | 85–92 | 98:2 |
Paal-Knorr Condensation | 2,5-Dimethoxytetrahydrofuran | FeCl₃, H₂O, 25°C | 90–95 | >99:1* |
Ring-Closing Metathesis | Diallylamines | Grubbs II, DCM | 78 | 90:10 |
Note: *Diastereoselectivity not applicable for symmetric intermediates [6] [7].
Methanesulfonylation targets the pyrrolidine nitrogen using methanesulfonyl chloride (MsCl), a highly electrophilic reagent (CH₃SO₂⁺ equivalent). Optimized protocols employ dichloromethane as the solvent with tertiary amine bases (e.g., N,N-diisopropylethylamine) at –20°C to suppress racemization and bis-adduct formation [8]. Kinetic studies reveal the reaction follows an E1cb mechanism involving transient sulfene (CH₂=SO₂) intermediates, which react with the secondary amine to yield sulfonamides with >99% regioselectivity at the pyrrolidine nitrogen [8]. For acid-sensitive intermediates, alternative sulfonation uses methanesulfonic anhydride with catalytic 4-dimethylaminopyridine in tetrahydrofuran, achieving 88–94% yields [7]. The methanesulfonyl group enhances molecular polarity and serves as a hydrogen-bond acceptor, crucial for biological activity in TRPM3-targeting therapeutics [1] [4].
Table 2: Solvent/Base Effects on Methanesulfonylation Efficiency
Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Triethylamine | Dichloromethane | 0 | 1.5 | 75 |
N,N-Diisopropylethylamine | Dichloromethane | –20 | 2.0 | 92 |
Pyridine | Toluene | 25 | 4.0 | 68 |
DBU* | Acetonitrile | –10 | 1.0 | 81 |
Note: *1,8-Diazabicyclo[5.4.0]undec-7-ene; yields reflect isolated monosubstituted product [7] [8].
Preserving the cis-octahydro configuration requires chiral catalysts during bicyclic ring formation. Jacobsen’s thiourea catalysts facilitate enantioselective aziridine ring-opening, affording the cis-pyrrolopyrrolidine scaffold with 95% ee [3]. Dynamic kinetic resolution using ruthenium-(S)-BINAP systems isomerizes undesired trans-diastereomers, enriching cis-isomer content to >99% under hydrogenation conditions (50 psi H₂, 60°C) [6]. Proline-derived organocatalysts enable desymmetrization of meso-intermediates, yielding enantiopure cis-products (89% ee, 82% yield) [3]. The cis-configuration’s stability arises from minimized 1,3-diaxial interactions and optimal nitrogen lone-pair alignment, as evidenced by computational (DFT) studies [6].
Table 3: Enantioselectivity of Catalytic Methods
Catalyst System | Reaction Type | ee (%) | dr (cis:trans) |
---|---|---|---|
(R,R)-Jacobsen Thiourea | Aziridine Ring-Opening | 95 | >99:1 |
Ru-(S)-BINAP | Dynamic Kinetic Resolution | 99 | 99:1 |
L-Proline-Tetrazole | Desymmetrization | 89 | 97:3 |
Cu-Box* | Reductive Amination | 91 | 95:5 |
Note: *Chiral bis(oxazoline) ligand [3] [6].
Salt formation employs hydrogen chloride (HCl) gas saturation in anhydrous ethanol or 2-propanol, producing crystalline hydrochloride salts with >98% purity. Counterion exchange in ethanol/diethyl ether (1:3 v/v) at 4°C yields uniform crystals with optimal flowability [7] [9]. Polymorph control is achieved via anti-solvent crystallization: adding tert-butyl methyl ether to a hydrochloride-saturated ethanol solution generates the stable Form I polymorph [5]. The hydrochloride salt enhances aqueous solubility (32 mg/mL vs. 0.8 mg/mL for free base) and bioavailability. XRPD analysis confirms the crystalline structure of 4-{5-methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine hydrochloride (CAS# 2199034-69-8), with characteristic peaks at 2θ = 12.7°, 17.3°, and 24.9° [5] [9].
Table 4: Hydrochloride Crystallization Solvent Optimization
Solvent System | Crystal Habit | Particle Size (µm) | Water Content (KF, %) |
---|---|---|---|
Ethanol/Diethyl ether | Needles | 10–50 | 0.15 |
2-Propanol/Heptane | Plates | 50–200 | 0.22 |
Acetone/Water | Agglomerates | 5–20 | 1.85 |
Tetrahydrofuran/Pentane | Prisms | 100–300 | 0.18 |
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9